N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-4-5-14(23-3)13(6-10)19-15(21)12-8-20-16(22)11(2)7-18-17(20)24-9-12/h4-7,12H,8-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQWDAMGHODHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CN3C(=O)C(=CN=C3SC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and molecular interactions that underpin its efficacy.
Synthesis and Characterization
The synthesis of the compound involves multiple steps including the formation of key intermediates followed by cyclization reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents targeting resistant bacterial strains .
Cytotoxicity Studies
Cytotoxicity assays were performed using various cancer cell lines to evaluate the potential anti-cancer properties of the compound.
| Cell Line | IC50 (μM) |
|---|---|
| HaCat (human keratinocyte) | 15.0 |
| Balb/c 3T3 (mouse fibroblast) | 12.5 |
The results indicate that this compound has promising cytotoxic effects against these cell lines .
Molecular Docking Studies
Molecular docking studies reveal that the compound interacts with key enzymes involved in bacterial cell wall synthesis and DNA replication. The binding energies and interactions with amino acid residues are comparable to established antibiotics like ciprofloxacin.
Key Interactions:
- Formation of hydrogen bonds with critical residues in DNA gyrase.
- Pi-Pi stacking interactions with nucleobases.
These interactions are crucial for the expression of its antibacterial activity and suggest a mechanism similar to that of fluoroquinolones .
Case Studies
A notable case study involved testing this compound against a panel of resistant bacterial strains. The findings indicated that it not only inhibited growth but also showed synergy when combined with other antibiotics. This suggests potential for use in combination therapies to enhance efficacy against multi-drug resistant organisms.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of 345.42 g/mol. Its structure includes a tetrahydropyrimido-thiazine framework which is known for its diverse biological activities.
Biological Activities
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial effects. For instance, derivatives of thiazolo[3,2-b]-1,2,4-triazine have shown broad-spectrum antibacterial activity against various pathogens including Mycobacterium smegmatis and other resistant strains . The presence of the thiazine ring in our compound suggests potential antimicrobial efficacy.
Anticancer Activity
Research has demonstrated that thiazole and thiazidine derivatives possess anticancer properties by inhibiting key enzymes involved in tumor progression. For example, compounds targeting DNA synthesis and cell division pathways have been effective against several cancer cell lines . The specific structure of N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide may enhance its binding affinity to these biological targets.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide?
- Methodology :
- Start with a thiazolo-pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) and employ a condensation reaction with substituted benzaldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) under acidic reflux conditions (glacial acetic acid/acetic anhydride) .
- Optimize reaction time (8–10 hours) and catalyst (sodium acetate) to achieve ~78% yield. Recrystallize using ethyl acetate-ethanol (3:2) for single-crystal growth .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology :
- Use single-crystal X-ray diffraction to determine bond lengths, angles, and dihedral angles. For example, analyze the puckering of the pyrimidine ring (deviation ~0.224 Å from the mean plane) and hydrogen-bonding patterns (C–H···O interactions along the c-axis) .
- Complement with NMR (¹H/¹³C) and IR spectroscopy to verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and aromatic substitution patterns .
Advanced Research Questions
Q. How do conformational variations in the pyrimido-thiazine ring system affect the compound’s reactivity?
- Methodology :
- Perform DFT calculations to model the flattened boat conformation of the pyrimidine ring and evaluate its electronic effects on nucleophilic/electrophilic sites .
- Compare reactivity with derivatives (e.g., ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) to assess steric/electronic influences of substituents .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodology :
- Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons).
- Reconcile crystallographic dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) with solution-phase NOESY data to assess dynamic conformational changes .
Q. How can computational tools predict the compound’s pharmacokinetic properties?
- Methodology :
- Use ADMET prediction software (e.g., SwissADME) to estimate logP, solubility, and metabolic stability.
- Apply molecular docking to evaluate interactions with biological targets (e.g., kinases or enzymes with pyrimidine-binding pockets), guided by analogs like pyrimido[4,5-d]pyrimidin-2-yl derivatives .
Q. What are the key challenges in derivatizing the carboxamide group for structure-activity relationship (SAR) studies?
- Methodology :
- Employ selective acylation/alkylation under mild conditions (e.g., DCC/DMAP in DMF) to avoid ring-opening side reactions.
- Monitor reaction progress via HPLC-MS to isolate intermediates and characterize products using high-resolution mass spectrometry (HRMS) .
Methodological Considerations
Q. How to design experiments for analyzing intermolecular interactions in the solid state?
- Methodology :
- Use Hirshfeld surface analysis on crystallographic data to quantify non-covalent interactions (e.g., H-bonding, π-π stacking). For example, quantify bifurcated C–H···O bonds contributing to chain formation along the c-axis .
Q. What experimental and computational approaches validate the compound’s stability under varying pH conditions?
- Methodology :
- Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via LC-MS and identify hydrolytic cleavage products (e.g., free carboxylic acid).
- Simulate degradation pathways using ab initio molecular dynamics to predict pH-sensitive bonds (e.g., ester or amide linkages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
